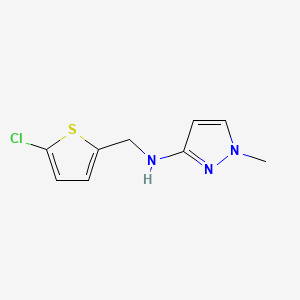![molecular formula C16H21NO2 B7574886 4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid, commonly known as PAC, is a cyclic amino acid that has attracted significant attention due to its potential applications in various fields of research. PAC is a chiral compound that exists in two enantiomeric forms, namely (R)-PAC and (S)-PAC. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of PAC is not fully understood. However, studies have suggested that PAC may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, PAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PAC has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
PAC has been found to have several biochemical and physiological effects. In vitro studies have shown that PAC has anti-inflammatory, analgesic, and neuroprotective effects. PAC has also been shown to exhibit antibacterial and antifungal activities. Additionally, PAC has been found to regulate glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of PAC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PAC is also a chiral compound, which makes it useful as a chiral auxiliary in asymmetric synthesis. However, PAC has some limitations for lab experiments. For example, PAC is a relatively large molecule, which may limit its bioavailability and cellular uptake. Additionally, PAC has low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research related to PAC. One potential direction is the further investigation of PAC's mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the exploration of PAC's potential use as a chiral auxiliary in asymmetric synthesis. Additionally, future research may focus on the development of new methods for synthesizing PAC with improved bioavailability and solubility.
合成方法
The synthesis of PAC can be achieved through different methods, including catalytic hydrogenation of 4-cyanocyclohexanone, reductive amination of 4-cyanocyclohexanone, and asymmetric hydrogenation of 4-cyanocyclohexenone. The most commonly used method for synthesizing PAC is the reductive amination of 4-cyanocyclohexanone using (E)-3-phenylprop-2-enylamine as the amine source. This method is relatively simple, cost-effective, and yields high purity PAC.
科学研究应用
PAC has been found to have several potential applications in various fields of research. In the pharmaceutical industry, PAC has been studied for its potential use as an anti-inflammatory and analgesic agent. PAC has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PAC has been studied for its potential use in the development of new antibiotics and antifungal agents. PAC has also been used as a chiral auxiliary in asymmetric synthesis.
属性
IUPAC Name |
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19)14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-7,14-15,17H,8-12H2,(H,18,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYNNERLHRXZJD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C(=O)O)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)
![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)



![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)


![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)